3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride
Beschreibung
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride is a nitrogen-containing heterocyclic compound featuring a fused piperidine-azetidine scaffold. The molecule includes a benzyl group at the 1-position of the piperidine ring, a methyl substituent at the 6-position, and a hydroxylated azetidine ring. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and synthetic chemistry applications.
Eigenschaften
Molekularformel |
C16H25ClN2O |
|---|---|
Molekulargewicht |
296.83 g/mol |
IUPAC-Name |
3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14;/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3;1H |
InChI-Schlüssel |
OJTQSZKBNCWPCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the piperidine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the azetidine derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Oxidation Reactions
The tertiary hydroxyl group on the azetidine ring undergoes selective oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydroxyl oxidation | KMnO<sub>4</sub> (acidic), CrO<sub>3</sub> | 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-one |
| Benzylic oxidation | O<sub>2</sub>/Catalysts | Benzaldehyde derivatives |
-
Mechanism : The hydroxyl group is oxidized to a ketone via two-electron oxidation using strong oxidizing agents like KMnO<sub>4</sub>. Benzylic positions may undergo autoxidation under aerobic conditions, forming carbonyl derivatives.
Reduction Reactions
The piperidine nitrogen and azetidine ring participate in reduction pathways.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ketone reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Reduced azetidine-piperidine alcohols |
| N-Benzyl deprotection | H<sub>2</sub>/Pd-C | Debenzylated piperidine derivatives |
-
Key Findings :
-
Sodium borohydride selectively reduces carbonyl groups without affecting the benzyl substituent.
-
Catalytic hydrogenation removes the benzyl group, yielding secondary amines.
-
Substitution Reactions
The azetidine ring’s strained geometry facilitates nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydroxyl substitution | SOCl<sub>2</sub>, PCl<sub>3</sub> | Chlorinated azetidine intermediates |
| N-Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub> | Quaternary ammonium derivatives |
-
Mechanistic Insight :
Elimination Reactions
Dehydration reactions generate unsaturated intermediates.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Dehydration | H<sub>2</sub>SO<sub>4</sub>, Δ | Azetidine alkenes |
-
Conditions : Concentrated acid at elevated temperatures induces β-elimination, forming conjugated alkenes.
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring opening under specific conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (aq), Δ | Linear amino alcohol derivatives |
-
Application : This reaction provides access to open-chain analogs for structure-activity relationship (SAR) studies.
Comparative Reactivity Table
| Reaction Type | Preferred Reagent | Yield Range (%) | Selectivity |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub> | 65–78 | High |
| Reduction | NaBH<sub>4</sub> | 82–90 | Moderate |
| N-Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | 70–85 | High |
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Neurodegenerative Diseases
Research indicates that compounds similar to 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol may act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, the compound could potentially enhance cognitive function and slow the progression of cognitive decline associated with these diseases.
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been shown to exhibit antibacterial and antifungal activities, making 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol a candidate for further research in developing new antimicrobial agents . The increasing issue of antibiotic resistance highlights the need for novel compounds that can effectively combat resistant strains of bacteria.
3. Anticancer Potential
The anticancer activity of derivatives related to this compound has been noted in various studies. For instance, compounds with structural similarities have demonstrated efficacy against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The exploration of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol's effects on cancer cells could lead to the development of new chemotherapeutic agents.
Neuroprotective Effects
A study focusing on piperidine derivatives found that specific analogs exhibited significant neuroprotective effects in models of neurodegeneration. These findings suggest that 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol may share similar properties, warranting further investigation into its mechanism of action and therapeutic potential .
Antimicrobial Evaluation
Research evaluating the antimicrobial properties of related compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating that 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol could be effective against resistant bacterial strains .
Wirkmechanismus
The mechanism of action of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects in neurological disorders . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential as a modulator of neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related molecules:
Key Observations :
- Piperidine vs. Azetidine Rings : The target compound combines a six-membered piperidine ring with a four-membered azetidine ring, which may influence conformational rigidity compared to simpler piperidine derivatives like 1-benzylpiperidin-3-ol hydrochloride .
- Aromatic Substituents : The thiophene-containing analog (3-(thiophen-3-yl)azetidin-3-ol hydrochloride) introduces sulfur-based aromaticity, which could enhance binding to certain receptors compared to the benzyl group in the target compound .
Physicochemical Properties
- Log Kow (Octanol-Water Partition Coefficient): Piperidine derivatives with benzyl groups (e.g., 1-benzylpiperidin-3-ol hydrochloride) typically exhibit moderate lipophilicity (estimated Log Kow ~1.5–2.5), whereas azetidine-containing compounds may show reduced Log Kow due to the hydroxyl group’s polarity .
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, making them suitable for in vitro assays.
Biologische Aktivität
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride, a compound with the molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the presence of a piperidine ring and an azetidine moiety, which contribute to its biological activity. Its structure can be represented as follows:
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin. The compound is believed to act as a modulator of these systems, potentially influencing mood and cognitive functions.
Neurotransmitter Modulation
- Dopamine Receptors : It has been shown to bind to dopamine receptors, which may play a role in its psychoactive effects.
- Serotonin Receptors : Preliminary studies suggest that it may also influence serotonin pathways, contributing to antidepressant-like effects.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
- Cell Viability : In studies involving cancer cell lines like MDA-MB-231 (triple-negative breast cancer), the compound demonstrated significant cytotoxicity. At a concentration of 10 µM, it reduced cell viability by approximately 55% after three days of treatment .
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | 55 |
| HeLa (Cervical Cancer) | 5 | 40 |
In Vivo Studies
In animal models, particularly using BALB/c nude mice, the compound was administered at a dosage of 20 mg/kg. Tumor growth was monitored, showing a significant reduction compared to control groups .
Case Studies
A notable case study involved the administration of the compound in models of depression and anxiety. Results indicated improvements in behavioral assessments consistent with reduced anxiety-like behavior, suggesting potential applications in treating mood disorders .
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride, and how can their efficiency be validated?
Methodological Answer: The synthesis typically involves multi-step reactions, including piperidine functionalization, azetidine ring formation, and benzylation. Key steps include:
- Piperidine precursor preparation : Alkylation of 6-methylpiperidin-2-one followed by benzylation at the nitrogen position.
- Azetidine ring closure : Cyclization via nucleophilic substitution or Mitsunobu reaction, with stereochemical control critical for the hydroxyl group at C2.
- Hydrochloride salt formation : Acidic workup using HCl.
Validation : Monitor reaction progress via TLC or HPLC (≥95% purity threshold) . Confirm structural integrity using /-NMR and high-resolution mass spectrometry (HRMS).
Q. Q2. How should researchers characterize the stereochemistry and stability of this compound under varying pH conditions?
Methodological Answer:
- Stereochemical analysis : Use X-ray crystallography to resolve the 3D configuration of the azetidine-piperidine scaffold. Alternatively, employ NOESY NMR to confirm spatial proximity of substituents.
- Stability assessment : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N) at -20°C to prevent hydrolysis .
Q. Q3. What solubility and formulation challenges are associated with this compound in preclinical studies?
Methodological Answer:
- Solubility profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Low aqueous solubility (<1 mg/mL at pH 7.4) may require co-solvents (e.g., cyclodextrins) or nanoformulation.
- Formulation optimization : Use freeze-drying for lyophilized powders or lipid-based carriers for in vivo delivery. Validate bioavailability via pharmacokinetic assays in rodent models.
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across different in vitro assays?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO) and control for variables like passage number, serum concentration, and incubation time.
- Mechanistic deconvolution : Perform target engagement assays (e.g., thermal shift or SPR) to confirm binding affinity. Cross-validate with siRNA knockdown or CRISPR-Cas9 models to isolate off-target effects .
Q. Q5. What strategies are effective for improving the selectivity of this compound against off-target receptors in neurological studies?
Methodological Answer:
- Structural analog screening : Modify the benzyl or methyl groups on the piperidine ring to reduce lipophilicity and steric clashes.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against GPCRs or ion channels. Prioritize analogs with >10-fold selectivity in radioligand binding assays .
Q. Q6. How should researchers design dose-response studies to address nonlinear pharmacokinetics observed in rodent models?
Methodological Answer:
- Tiered dosing : Test 3–5 log-spaced doses (0.1–100 mg/kg) with frequent plasma sampling (0, 1, 4, 24h).
- Non-compartmental analysis (NCA) : Calculate AUC, C, and t. If nonlinearity persists (e.g., saturation of metabolic enzymes), use physiologically based pharmacokinetic (PBPK) modeling to simulate human dosing .
Q. Q7. What analytical methods are recommended for quantifying trace impurities in bulk batches?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
